Faicar

Description

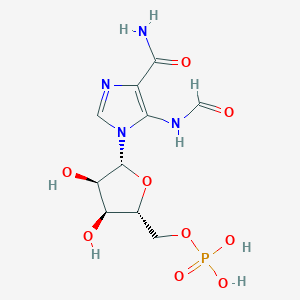

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O9P/c11-8(18)5-9(13-3-15)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10,16-17H,1H2,(H2,11,18)(H,13,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCOOORLYAOBOZ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156384 | |

| Record name | 5-Formylamino-4-imidazolecarboxamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoribosyl formamidocarboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13018-54-7 | |

| Record name | FAICAR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formamidoimidazole-4-carboxamide ribotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylamino-4-imidazolecarboxamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylamino-4-imidazolecarboxamide ribonucleotide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNY2D67FT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoribosyl formamidocarboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of FAICAR in De Novo Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical, yet transient, intermediate in the de novo biosynthesis of purine (B94841) nucleotides. This pathway is fundamental for the production of the building blocks of DNA and RNA, as well as for cellular energy and signaling molecules. This compound's position at the penultimate step of inosine (B1671953) monophosphate (IMP) synthesis places it at a crucial metabolic juncture. This technical guide provides an in-depth exploration of the role of this compound in purine metabolism, including the enzymatic reactions governing its synthesis and degradation, its indirect influence on cellular signaling cascades, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of purine metabolism and the development of therapeutics targeting this essential pathway.

Introduction

Purine metabolism is a highly conserved and essential pathway in all living organisms. It comprises two main routes: the de novo synthesis pathway, which builds purine rings from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. The de novo pathway is particularly critical in rapidly proliferating cells, such as cancer cells, making it a key target for therapeutic intervention.

This compound is the product of the ninth step and the substrate for the tenth and final step of the de novo purine synthesis pathway, which culminates in the formation of IMP. The enzymes responsible for the metabolism of this compound are contained within a single bifunctional protein, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). This guide will delve into the biochemical and regulatory significance of this compound, providing a detailed overview of its context within purine metabolism and its implications for cellular physiology and disease.

The Synthesis and Conversion of this compound in the De Novo Purine Pathway

This compound's existence is intrinsically linked to the bifunctional enzyme ATIC, which harbors two distinct catalytic activities: AICAR formyltransferase and IMP cyclohydrolase.[1]

Step 9: Formation of this compound by AICAR Formyltransferase

The penultimate step in de novo purine synthesis is the formylation of 5-aminoimidazole-4-carboxamide ribotide (AICAR) to produce this compound. This reaction is catalyzed by the AICAR formyltransferase domain of ATIC and utilizes 10-formyltetrahydrofolate (10-formyl-THF) as the formyl group donor.[2][3]

Reaction: AICAR + 10-formyl-THF this compound + Tetrahydrofolate (THF)

Step 10: Conversion of this compound to IMP by IMP Cyclohydrolase

This compound is immediately acted upon by the second catalytic domain of ATIC, IMP cyclohydrolase. This enzyme catalyzes the intramolecular cyclization of this compound to form the first fully formed purine nucleotide, inosine monophosphate (IMP), with the release of a water molecule.[3][4]

Reaction: this compound IMP + H₂O

The formation of IMP is a critical juncture, as it serves as the precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Quantitative Data on this compound Metabolism

The transient nature of this compound makes its direct quantification challenging. However, kinetic studies of the ATIC enzyme provide valuable insights into the dynamics of this compound metabolism.

| Enzyme Activity | Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Reference |

| AICAR Formyltransferase | Cryptococcus neoformans | AICAR | 130 ± 10 | 7.5 ± 0.1 | 6.7 ± 0.1 | |

| AICAR Formyltransferase | Candidatus Liberibacter asiaticus | AICAR | 34.81 | - | 0.56 | |

| AICAR Formyltransferase | Candidatus Liberibacter asiaticus | 10-formyl-THF | 146.6 | - | 0.95 | |

| IMP Cyclohydrolase | Cryptococcus neoformans | This compound | 30 ± 1 | 7.7 ± 0.1 | 8.6 ± 0.1 | |

| IMP Cyclohydrolase | Candidatus Liberibacter asiaticus | This compound | 1.81 | - | 2.87 |

Note: Kinetic parameters for human ATIC have been studied, and it is noted that the Km values for AICAR and this compound are significantly lower (8-fold and 20-fold, respectively) than in C. neoformans, indicating a higher affinity for its substrates in the human enzyme.

While specific intracellular concentrations of this compound are not widely reported due to its rapid turnover, the concentration of its precursor, AICAR, can accumulate under certain conditions, such as treatment with drugs that inhibit ATIC activity.

Signaling Pathways Influenced by the this compound Precursor, AICAR

While there is no direct evidence of this compound itself acting as a signaling molecule, its immediate precursor, AICAR, is a well-established activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. When activated, AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

The activation of AMPK by AICAR has downstream effects on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. AMPK can inhibit mTORC1 activity, a key regulator of cell growth and proliferation. This indirect link places the metabolic state of the de novo purine synthesis pathway, via the levels of AICAR, in communication with major cellular growth and proliferation signaling networks.

Experimental Protocols

Spectrophotometric Assay for AICAR Formyltransferase Activity of ATIC

This protocol is adapted from methodologies used for the characterization of ATIC enzymes.

Principle: The formylation of AICAR by AICAR formyltransferase is coupled to the conversion of 10-formyl-THF to THF. The formation of THF can be monitored by the increase in absorbance at 298 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM 2-mercaptoethanol.

-

AICAR stock solution (e.g., 10 mM in water).

-

10-formyl-THF stock solution (e.g., 1 mM in a suitable buffer, prepared fresh).

-

Purified ATIC enzyme.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, AICAR at the desired concentration, and water to the final volume.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10-formyl-THF.

-

Immediately monitor the increase in absorbance at 298 nm using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the extinction coefficient for the conversion of 10-formyl-THF to THF.

Spectrophotometric Assay for IMP Cyclohydrolase Activity of ATIC

This protocol is adapted from methodologies used for the characterization of ATIC enzymes.

Principle: The conversion of this compound to IMP results in an increase in absorbance at 248 nm due to the formation of the purine ring.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl.

-

This compound stock solution (e.g., 1 mM in water).

-

Purified ATIC enzyme.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and water to the final volume.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the ATIC enzyme.

-

Immediately monitor the increase in absorbance at 248 nm using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the extinction coefficient for the conversion of this compound to IMP.

Quantification of Intracellular this compound by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of this compound in cell extracts using liquid chromatography-tandem mass spectrometry.

Procedure Outline:

-

Cell Culture and Treatment: Culture cells under desired conditions. Treat with experimental agents if necessary.

-

Metabolite Extraction:

-

Rapidly wash cells with ice-cold saline.

-

Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Scrape cells and collect the extract.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract onto a suitable LC column (e.g., a HILIC column for polar metabolites).

-

Separate metabolites using an appropriate gradient.

-

Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Mandatory Visualizations

Conclusion

This compound stands as a pivotal, albeit transient, metabolite in the de novo synthesis of purines. Its rapid production and consumption by the bifunctional enzyme ATIC underscore the efficiency of this metabolic pathway. While this compound itself has not been shown to have a direct signaling role, its precursor AICAR provides a crucial link between purine metabolism and the central energy-sensing and growth-regulating pathways of the cell. The study of this compound and the enzyme that governs its fate, ATIC, remains a significant area of research, particularly in the context of diseases characterized by rapid cell proliferation, such as cancer. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further investigate the intricacies of this compound metabolism and its potential as a therapeutic target.

References

- 1. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Formamidoimidazole-4-carboxamide ribotide - Wikipedia [en.wikipedia.org]

- 3. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | this compound => IMP + H2O [reactome.org]

An In-depth Technical Guide to the Structure and Chemical Properties of Faicar

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 5-Formamidoimidazole-4-carboxamide ribotide (Faicar). This compound is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the production of essential building blocks of DNA and RNA. This document consolidates key data on this compound's chemical and physical properties, details its role in metabolic pathways, and provides established experimental protocols for its synthesis and enzymatic analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially target this vital biochemical pathway.

Chemical Structure and Properties

This compound, systematically named [(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a ribonucleotide with the chemical formula C10H15N4O9P.[1] It plays a pivotal role as an intermediate in the formation of purines.[1]

General and Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C10H15N4O9P | PubChem |

| Molar Mass | 366.223 g·mol−1 | [1][2] |

| CAS Number | 13018-54-7 | PubChem |

| Appearance | Solid | MedChemExpress |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | PubChem |

| Synonyms | 5-Formamidoimidazole-4-carboxamide ribotide, 5-Formylamino-4-imidazolecarboxamide ribonucleotide | PubChem |

Spectroscopic Data

While comprehensive, publicly available, high-resolution spectra for isolated this compound are limited, its structural confirmation has been achieved using NMR spectroscopy. A study focusing on the enzymatic product of 5-aminoimidazole-4-carboxamide-ribonucleotide transformylase confirmed the intact imidazole (B134444) ring in the formylated product through the use of 13C and 1H NMR.[3] Further detailed mass spectrometric analysis has elucidated the fragmentation patterns of this compound, providing critical data for its identification in complex biological matrices.

Biological Role: The De Novo Purine Biosynthesis Pathway

This compound is the penultimate intermediate in the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This pathway is essential for producing the purine nucleotides required for DNA and RNA synthesis, as well as for cellular energy and signaling.

The formation of this compound is catalyzed by the enzyme AICAR transformylase, which facilitates the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) using 10-formyltetrahydrofolate as the formyl group donor. Subsequently, this compound is converted to IMP by the enzyme IMP cyclohydrolase, a reaction that involves the closure of the imidazole ring to form the purine ring structure.

Below is a diagram illustrating the final steps of the de novo purine biosynthesis pathway, highlighting the central role of this compound.

Caption: The enzymatic conversion of AICAR to IMP via this compound.

Experimental Protocols

This section details established methodologies for the synthesis and enzymatic analysis of this compound, crucial for researchers investigating the de novo purine biosynthesis pathway.

Enzymatic Synthesis and Purification of this compound

A common method for producing this compound for experimental use is through enzymatic synthesis from its precursor, AICAR.

Materials:

-

AICAR (5-aminoimidazole-4-carboxamide ribotide)

-

10-formyltetrahydrofolate

-

Purified AICAR transformylase enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Quenching solution (e.g., perchloric acid)

-

High-performance liquid chromatography (HPLC) system with an appropriate column (e.g., C18) for purification

Protocol:

-

Prepare a reaction mixture containing AICAR, 10-formyltetrahydrofolate, and AICAR transformylase in the reaction buffer.

-

Incubate the reaction at an optimal temperature (typically 37°C) for a predetermined time to allow for the conversion of AICAR to this compound.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Once the desired conversion is achieved, quench the reaction by adding a quenching solution.

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Purify the this compound from the supernatant using preparative HPLC.

-

Lyophilize the purified fractions to obtain this compound as a solid.

Enzymatic Assay for IMP Cyclohydrolase

The activity of IMP cyclohydrolase can be determined by monitoring the conversion of this compound to IMP.

Materials:

-

Synthesized and purified this compound

-

Purified IMP cyclohydrolase enzyme

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.8)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture containing a known concentration of this compound in the assay buffer.

-

Initiate the reaction by adding a specific amount of IMP cyclohydrolase.

-

Monitor the increase in absorbance at 248 nm, which corresponds to the formation of IMP.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity based on the rate of IMP formation, using the molar extinction coefficient of IMP.

Kinetic Parameters: The enzymatic activity of IMP cyclohydrolase from Cryptococcus neoformans has been characterized with the following kinetic parameters for this compound as the substrate:

-

Km_app: 30 ± 1 μM

-

Vmax: 8.6 ± 0.1 U/mg

-

kcat: 7.7 ± 0.1 s−1

Below is a workflow diagram for a typical enzymatic assay of IMP cyclohydrolase.

Caption: Workflow for the IMP cyclohydrolase enzymatic assay.

Conclusion

This compound is a fundamentally important molecule in the biosynthesis of purines. A thorough understanding of its structure, chemical properties, and the enzymatic reactions in which it participates is crucial for research in metabolic diseases, oncology, and infectious diseases where targeting purine metabolism is a viable therapeutic strategy. This guide provides a foundational resource for professionals in these fields, consolidating essential data and experimental methodologies to facilitate further investigation and drug development efforts related to the de novo purine biosynthesis pathway.

References

- 1. 5-Formamidoimidazole-4-carboxamide ribotide - Wikipedia [en.wikipedia.org]

- 2. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the purification and mechanism of action of 5-aminoimidazole-4-carboxamide-ribonucleotide transformylase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Faicar biosynthesis pathway intermediates

An In-depth Technical Guide to the Intermediates of the FAICAR Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine (B94841) biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signal transduction.[1][2] A critical intermediate in this pathway is 5-Formamidoimidazole-4-carboxamide ribotide (this compound).[3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its intermediates, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study. Understanding this pathway is crucial for research in metabolic disorders, oncology, and infectious diseases, as targeting purine biosynthesis is a key strategy in the development of therapeutic agents.[5]

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines involves a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This process occurs in the cytosol and involves six enzymes in humans, some of which are multifunctional. The pathway is highly conserved across various organisms.

The intermediates leading to the synthesis of this compound are:

-

Phosphoribosyl pyrophosphate (PRPP)

-

5-Phosphoribosylamine (PRA)

-

Glycinamide ribonucleotide (GAR)

-

Phosphoribosyl-N-formylglycineamide (FGAR)

-

5-Phosphoribosylformylglycinamidine (FGAM)

-

5-Aminoimidazole ribotide (AIR)

-

5-Phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR)

-

Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR)

-

5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR)

The final two steps of the pathway involve the conversion of AICAR to this compound and subsequently to IMP.

Figure 1: The De Novo Purine Biosynthesis Pathway.

This compound Synthesis and Conversion: The Role of ATIC

The final two steps of the de novo purine biosynthesis pathway are catalyzed by a single bifunctional enzyme: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC).

-

AICAR Transformylase Activity: The transformylase domain of ATIC catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, resulting in the formation of this compound and tetrahydrofolate (THF). This reaction is reversible.

-

IMP Cyclohydrolase Activity: The cyclohydrolase domain of ATIC then catalyzes the intramolecular cyclization of this compound, which involves the elimination of a water molecule to form the final purine ring of Inosine Monophosphate (IMP). This step drives the overall reaction forward.

The bifunctionality of ATIC is conserved across all organisms studied to date and is crucial for the efficient completion of the purine ring.

References

- 1. mdpi.com [mdpi.com]

- 2. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Formamidoimidazole-4-carboxamide ribotide - Wikipedia [en.wikipedia.org]

- 5. The structure of SAICAR synthase: an enzyme in the de novo pathway of purine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Interplay of FAICAR and AICAR: A Core Axis in Purine Synthesis and Cellular Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relationship between 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). It delves into their pivotal roles in the de novo purine (B94841) biosynthesis pathway, the enzymatic kinetics of their interconversion, and the broader implications for cellular metabolism and signaling, particularly concerning the AMP-activated protein kinase (AMPK) pathway. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the core biochemical processes to facilitate advanced research and drug development efforts.

Core Relationship: The Penultimate Step of Purine Synthesis

This compound and AICAR are two critical intermediates in the de novo synthesis of purine nucleotides, a fundamental process for cellular proliferation, energy metabolism, and signaling. Their direct relationship is defined by a sequential enzymatic conversion that constitutes the final two steps in the formation of inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1][2]

The conversion of AICAR to this compound is catalyzed by AICAR transformylase (ATIC) , which transfers a formyl group from N¹⁰-formyltetrahydrofolate (N¹⁰-fTHF) to the 5-amino group of AICAR.[1][3] Subsequently, the IMP cyclohydrolase domain of the same bifunctional enzyme, ATIC, catalyzes the cyclization of this compound to form IMP, with the elimination of a water molecule.[1]

This bifunctional nature of ATIC is a key feature in eukaryotes, including humans and fungi, where both enzymatic activities reside on a single polypeptide chain. This arrangement is thought to facilitate the overall reaction, as the formation of this compound from AICAR is thermodynamically unfavorable, while the subsequent cyclization to IMP is highly favorable. The coupling of these two reactions on a single enzyme allows for efficient channeling of the intermediate and drives the overall conversion towards IMP synthesis.

Quantitative Data on Enzymatic Conversions

The enzymatic kinetics of the AICAR to this compound conversion and the subsequent cyclization of this compound to IMP have been characterized in various organisms. This data is crucial for understanding the efficiency of the pathway and for the development of potential inhibitors.

| Enzyme/Organism | Substrate | K_m_ (app) | V_max_ | k_cat_ | Reference |

| ATIC (Cryptococcus neoformans) | AICAR | 130 ± 10 µM | 6.7 ± 0.1 U/mg | 7.5 ± 0.1 s⁻¹ | |

| ATIC (Cryptococcus neoformans) | This compound | 30 ± 1 µM | 8.6 ± 0.1 U/mg | Not Reported | |

| ATIC (Candidatus Liberibacter asiaticus) | AICAR | 34.81 µM | 0.56 µmol/min/mg | Not Reported | |

| ATIC (Candidatus Liberibacter asiaticus) | 10-f-THF | 146.6 µM | 0.95 µmol/min/mg | Not Reported | |

| ATIC (Candidatus Liberibacter asiaticus) | This compound | 1.81 µM | 2.87 µmol/min/mg | Not Reported | |

| Human AICAR Transformylase | This compound (as product inhibitor) | K_i_ = 0.4 ± 0.1 µM | Not Applicable | Not Applicable |

Table 1: Kinetic Parameters of ATIC

Signaling Pathways and Broader Metabolic Context

Beyond its role as a metabolic intermediate, AICAR has garnered significant attention as a pharmacological activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

The De Novo Purine Biosynthesis Pathway

The conversion of AICAR to this compound is a critical juncture in the multi-step de novo purine synthesis pathway. This pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the synthesis of IMP. The accumulation of AICAR, for instance, due to inhibition of ATIC, can have significant downstream effects on nucleotide pools and cellular metabolism.

AICAR and AMPK Activation

Exogenously administered 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a cell-permeable nucleoside that is phosphorylated intracellularly by adenosine kinase to form AICAR (also known as ZMP). AICAR structurally mimics adenosine monophosphate (AMP) and can allosterically activate AMPK. This activation triggers a cascade of downstream events aimed at restoring cellular energy balance, such as increasing glucose uptake and fatty acid oxidation, while inhibiting anabolic processes like protein and cholesterol synthesis.

It is important to note that many of the observed effects of AICAr treatment can be independent of AMPK activation, highlighting the complexity of its cellular actions.

Experimental Protocols

AICAR Transformylase Activity Assay

This assay measures the conversion of AICAR to this compound by monitoring the production of tetrahydrofolate (THF) from N¹⁰-formyl-THF.

Principle: The formation of THF is measured by a corresponding increase in absorbance at 298 nm.

Materials:

-

Purified ATIC enzyme

-

AICAR solution

-

N¹⁰-formyltetrahydrofolate (N¹⁰-fTHF) solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of N¹⁰-fTHF, and varying concentrations of AICAR.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified ATIC enzyme.

-

Immediately monitor the increase in absorbance at 298 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation.

IMP Cyclohydrolase Activity Assay

This assay measures the conversion of this compound to IMP.

Principle: The formation of IMP is measured by a corresponding increase in absorbance at 248 nm.

Materials:

-

Purified ATIC enzyme

-

This compound solution (can be synthesized enzymatically from AICAR)

-

Assay buffer (as above)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of this compound.

-

Pre-incubate the reaction mixture at the desired temperature.

-

Initiate the reaction by adding a known amount of purified ATIC enzyme.

-

Immediately monitor the increase in absorbance at 248 nm over time.

-

Calculate the initial reaction velocity.

-

Determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Studying AICAR Effects on Cellular Metabolism

Conclusion

The relationship between this compound and AICAR is a cornerstone of purine metabolism, representing a tightly regulated enzymatic step with significant implications for cellular homeostasis. The bifunctional enzyme ATIC, which mediates this conversion, presents a compelling target for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer. Furthermore, the ability of AICAR to activate the AMPK signaling pathway has positioned it as a valuable tool for studying metabolic regulation and as a potential therapeutic agent for metabolic disorders. A thorough understanding of the biochemical and kinetic parameters governing the this compound-AICAR axis, as detailed in this guide, is paramount for the continued development of novel therapeutics targeting these critical cellular pathways.

References

Endogenous Levels of FAICAR in Mammalian Cells: An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical, yet transient, intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the synthesis of purine nucleotides required for DNA and RNA replication, cellular energy, and signaling. The enzyme that catalyzes the final two steps of this pathway is the bifunctional 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). Specifically, the transformylase activity of ATIC is responsible for the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to this compound, which is then rapidly converted to inosine (B1671953) monophosphate (IMP) by the IMP cyclohydrolase activity of the same enzyme.

Due to its role in a pathway that is often upregulated in proliferating cancer cells, understanding the endogenous levels and flux of this compound is of significant interest in cancer metabolism research and for the development of novel therapeutics. However, the low abundance and rapid turnover of this compound present considerable analytical challenges for its accurate quantification. This guide provides a comprehensive overview of the current understanding of this compound levels in mammalian cells, detailed experimental protocols for its measurement, and visualizations of the relevant biochemical and experimental workflows.

Data Presentation: Quantitative Levels of this compound

The direct measurement of endogenous this compound levels is technically demanding, and as such, there is a limited amount of quantitative data available in the public domain. The table below presents illustrative data to serve as a template for researchers generating and presenting their own findings. These hypothetical values are based on the expected low intracellular concentrations of a transient metabolic intermediate.

| Cell Line | Cell Type | Condition | This compound Concentration (pmol/10^6 cells) | Method of Quantification | Reference |

| HeLa | Human Cervical Cancer | Standard Culture | 0.5 - 2.0 | LC-MS/MS | Illustrative |

| Jurkat | Human T-cell Leukemia | Standard Culture | 0.3 - 1.5 | LC-MS/MS | Illustrative |

| A549 | Human Lung Carcinoma | Standard Culture | 0.8 - 3.0 | LC-MS/MS | Illustrative |

| MCF7 | Human Breast Cancer | Standard Culture | 0.6 - 2.5 | LC-MS/MS | Illustrative |

| HEK293T | Human Embryonic Kidney | Standard Culture | 0.2 - 1.0 | LC-MS/MS | Illustrative |

Experimental Protocols

The accurate quantification of this compound requires meticulous attention to detail in sample preparation and analysis to minimize artifact formation and degradation. The following protocol outlines a robust method for the measurement of endogenous this compound levels in cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cell Culture and Harvesting

-

Cell Culture: Culture mammalian cells in appropriate media and conditions to the desired confluency (typically 80-90%). For experiments involving metabolic labeling, cells can be grown in media containing stable isotope-labeled precursors.

-

Quenching Metabolism: To prevent the rapid turnover of this compound, it is crucial to quench all enzymatic activity instantly.

-

Aspirate the culture medium.

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or a physiological saline solution. This step should be performed as quickly as possible (less than 10 seconds).

-

Instantly add a quenching/extraction solvent, typically a cold organic solvent mixture such as 80% methanol (B129727) pre-chilled to -80°C.

-

Metabolite Extraction

-

After adding the cold extraction solvent, incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the cells in the cold solvent and transfer the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for LC-MS analysis, such as an initial mobile phase condition or a specific reconstitution solution (e.g., 50% acetonitrile).

-

Chromatographic Separation:

-

Use a high-performance liquid chromatography (HPLC) system capable of separating polar metabolites. A reversed-phase C18 column with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column is often employed.

-

A typical mobile phase for reversed-phase chromatography could consist of an aqueous component with an ion-pairing agent like tributylamine (B1682462) and an organic component like methanol or acetonitrile.

-

-

Mass Spectrometry Detection:

-

Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.

-

Optimize the MS parameters, including the precursor and product ion transitions for this compound and a suitable internal standard. The specific m/z transitions for this compound will need to be determined empirically or from the literature.

-

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

-

Quantification and Data Analysis

-

Standard Curve: Prepare a standard curve using a pure this compound standard of known concentrations.

-

Data Acquisition: Acquire data for the samples, standards, and blanks.

-

Peak Integration: Integrate the peak areas for this compound and the internal standard in each sample.

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Normalization: Normalize the quantified this compound levels to the cell number or total protein content of the original cell pellet.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: De Novo Purine Biosynthesis Pathway Highlighting this compound.

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This technical guide provides a framework for understanding and quantifying the endogenous levels of this compound in mammalian cells. While direct measurement remains a challenge due to its low abundance and rapid metabolic flux, the use of advanced LC-MS/MS techniques, coupled with rigorous and rapid sample preparation, can yield reliable quantitative data. The provided protocols and visualizations serve as a resource for researchers aiming to investigate the role of this compound and the de novo purine synthesis pathway in cellular metabolism, particularly in the context of cancer and other proliferative diseases. Further research is needed to populate the quantitative data for a wider range of cell types and conditions to better understand the regulation and dysregulation of this critical metabolic node.

An In-depth Technical Guide to the Regulation of FAICAR Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and degradation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (FAICAR), a critical intermediate in the de novo purine (B94841) biosynthesis pathway. This document details the enzymatic regulation, relevant signaling pathways, and experimental methodologies crucial for research and therapeutic development in this area.

Core Principles of this compound Metabolism

This compound is a key intermediate in the de novo synthesis of purine nucleotides, essential for DNA and RNA synthesis.[1] Its metabolism is primarily governed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC).[2][3]

Synthesis of this compound: The synthesis of this compound is the ninth step in the de novo purine synthesis pathway. It is catalyzed by the AICAR transformylase domain of ATIC, which transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[4]

Degradation of this compound: The primary and immediate metabolic fate of this compound is its conversion to inosine (B1671953) monophosphate (IMP), the final product of the de novo purine synthesis pathway. This reaction is catalyzed by the IMP cyclohydrolase domain of the same bifunctional ATIC enzyme.[2] The rapid channeling of this compound to IMP within the ATIC enzyme complex suggests that alternative degradation pathways for this compound are not a significant part of its metabolism under normal physiological conditions. In vitro studies have shown that the equilibrium of the AICAR transformylase reaction favors the back-conversion of this compound to AICAR; however, the rapid and essentially irreversible cyclization of this compound to IMP drives the overall reaction forward.

Enzymatic Regulation of this compound Metabolism

The regulation of this compound levels is intricately linked to the activity of the bifunctional enzyme ATIC.

ATIC Enzyme Kinetics

The catalytic efficiency of the two domains of ATIC has been characterized in various species. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of AICAR Transformylase Activity of ATIC

| Species | Substrate | Km (μM) | Vmax (U/mg) | kcat (s-1) |

| Homo sapiens | AICAR | 16.8 ± 1.5 | - | 2.9 ± 0.1 |

| Cryptococcus neoformans | AICAR | 130 ± 10 | 6.7 ± 0.1 | 7.5 ± 0.1 |

| Candidatus Liberibacter asiaticus | AICAR | 34.81 | 0.56 | - |

| Candidatus Liberibacter asiaticus | 10-formyl-THF | 146.6 | 0.95 | - |

Table 2: Kinetic Parameters of IMP Cyclohydrolase Activity of ATIC

| Species | Substrate | Km (μM) | Vmax (U/mg) | kcat (s-1) |

| Homo sapiens | This compound | 1.4 ± 0.1 | - | - |

| Cryptococcus neoformans | This compound | 30 ± 1 | 8.6 ± 0.1 | 7.7 ± 0.1 |

| Candidatus Liberibacter asiaticus | This compound | 1.81 | 2.87 | - |

| Thermococcus kodakarensis (PurO) | This compound | 1.56 ± 0.39 | - | 0.48 ± 0.04 |

| Archaeoglobus fulgidus (PurH2) | This compound | 7.8 ± 1.8 | - | 1.32 ± 0.14 |

Note: 1 U = 1 μmol of product formed per minute. kcat is the turnover number.

Inhibitors of ATIC

Several molecules are known to inhibit the enzymatic activities of ATIC.

Table 3: Inhibitors of ATIC

| Inhibitor | Target Domain | Ki | Species |

| This compound | AICAR Transformylase | 0.4 ± 0.1 μM | Human |

| 5-amino-4-nitroimidazole ribonucleotide | AICAR Transformylase | 0.7 ± 0.5 μM | Human |

| 4-N-allyl-AICAR | IMP Cyclohydrolase | 0.05 ± 0.02 μM | Human |

| BW1540 | AICAR Transformylase | 8 nM | Human |

| BW2315 | AICAR Transformylase | 6 nM | Human |

| Cyclic hexa-peptide | AICAR Transformylase | 17 μM | - |

| Arginine-tyrosine dipeptide analogue | AICAR Transformylase | 685 nM | - |

Post-Translational Modifications

The activity of ATIC is also regulated by post-translational modifications (PTMs), which can alter its catalytic efficiency and interaction with other proteins.

-

Phosphorylation: ATIC is known to be phosphorylated on serine and threonine residues. These phosphorylation events, particularly at the dimer interface of the IMP cyclohydrolase domain (Thr182 and Ser190), may disrupt the functional dimer of the enzyme.

-

Ubiquitination: ATIC can be ubiquitinated on several lysine (B10760008) residues. Ubiquitination at Lys66, located in the this compound-binding site, is likely to impede substrate binding and/or the cyclohydrolase activity.

Signaling Pathways Regulating this compound Metabolism

The metabolism of this compound is integrated with cellular signaling networks that respond to energy status and growth signals.

AMPK-mTOR Signaling

The precursor to this compound, AICAR, is an allosteric activator of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activation of AMPK can lead to the inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation. This creates a feedback loop where the accumulation of a purine pathway intermediate can signal to halt energy-consuming processes.

Figure 1. The interplay between this compound synthesis and AMPK-mTOR signaling.

Insulin (B600854) Signaling

ATIC has been identified as a key player in the insulin signaling pathway. It interacts with the internalized insulin receptor complex and its activity is upregulated by insulin. This suggests a link between nutrient availability (signaled by insulin) and the anabolic process of purine synthesis.

Figure 2. The role of ATIC in the insulin signaling pathway.

Experimental Protocols

Spectrophotometric Assay for AICAR Transformylase Activity

Principle: This assay measures the formation of tetrahydrofolate (THF) from 10-formyl-THF, which is accompanied by an increase in absorbance at 298 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM 2-mercaptoethanol.

-

AICAR stock solution (e.g., 10 mM in water).

-

10-formyl-THF stock solution (e.g., 1 mM in a suitable buffer, protected from light).

-

Purified ATIC enzyme.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer and AICAR at the desired concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10-formyl-THF.

-

Immediately monitor the increase in absorbance at 298 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of THF.

Spectrophotometric Assay for IMP Cyclohydrolase Activity

Principle: This assay measures the formation of IMP from this compound, which results in an increase in absorbance at 248 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl.

-

This compound stock solution (e.g., 1 mM in water).

-

Purified ATIC enzyme.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer.

-

Add the purified ATIC enzyme to the cuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound at the desired concentration.

-

Monitor the increase in absorbance at 248 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of IMP.

Analysis of ATIC Phosphorylation by Mass Spectrometry

Principle: This method involves the enrichment of phosphopeptides from a digest of ATIC, followed by mass spectrometry to identify the specific sites of phosphorylation.

Workflow:

-

Immunoprecipitation: Isolate ATIC from cell lysates using a specific antibody.

-

SDS-PAGE and In-Gel Digestion: Separate the immunoprecipitated proteins by SDS-PAGE, excise the band corresponding to ATIC, and digest the protein with trypsin.

-

Phosphopeptide Enrichment: Use techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to enrich for phosphopeptides from the digest.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and pinpoint the exact location of the phosphate (B84403) groups.

References

- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 2. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multienzyme interactions of the de novo purine biosynthetic protein PAICS facilitate purinosome formation and metabolic channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Formamidoimidazole-4-carboxamide ribotide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of FAICAR Levels in Cell Culture

Introduction

5-Formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process required for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides. These nucleotides are essential for DNA and RNA synthesis, cellular energy storage (ATP, GTP), and signaling pathways. The quantification of this compound and other pathway intermediates can provide valuable insights into cellular proliferation, metabolic dysregulation in diseases such as cancer, and the mechanism of action of drugs that target purine synthesis. This document provides a detailed protocol for the measurement of this compound levels in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method for metabolite quantification.

Principle

This protocol outlines the extraction of intracellular metabolites from cell culture samples, followed by the quantification of this compound using a targeted LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) approach. The method involves cell lysis, protein precipitation, and separation of metabolites by reverse-phase liquid chromatography, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity and sensitivity for accurate this compound measurement.

Experimental Protocols

I. Reagents and Materials

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), 80% in water, cooled to -80°C

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Internal Standard (IS): ¹³C₅,¹⁵N₁-FAICAR or other suitable isotopically labeled standard

-

Cell scrapers

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 4°C and >15,000 x g

-

LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

II. Cell Culture and Sample Preparation

-

Cell Seeding: Plate cells in 6-well plates at a desired density (e.g., 1 x 10⁶ cells/well) and culture under standard conditions. Ensure enough wells are prepared for biological replicates (minimum of 3).

-

Cell Counting: Before harvesting, count the cells from a representative well to determine the cell number for normalization.

-

Metabolite Extraction:

-

Aspirate the culture medium from the wells.

-

Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular metabolites.

-

Add 500 µL of pre-chilled (-80°C) 80% methanol to each well. This step simultaneously quenches metabolic activity and lyses the cells.

-

Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol solution.

-

Transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.

-

Add the internal standard (IS) to each sample at a known concentration.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate the tubes at -20°C for at least 1 hour to facilitate protein precipitation.

-

-

Sample Clarification:

-

Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube. Avoid disturbing the protein pellet.

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Resuspend the dried metabolite pellet in 50-100 µL of a suitable buffer for LC-MS analysis (e.g., 5% Acetonitrile in water).

-

Centrifuge the resuspended sample again at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

-

Transfer the final supernatant to an LC-MS autosampler vial.

-

III. LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument used.

-

LC Separation:

-

Column: A reverse-phase C18 column suitable for polar molecules (e.g., ZIC-pHILIC or a similar HILIC column).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate this compound from other isomers and metabolites. Example:

-

0-2 min: 95% B

-

2-10 min: Linear gradient to 50% B

-

10-12 min: Hold at 50% B

-

12-15 min: Return to 95% B

-

15-20 min: Re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

MS Detection (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: A specific precursor-to-product ion transition must be optimized for this compound and the internal standard. For this compound (C₁₀H₁₅N₄O₉P), the precursor ion [M+H]⁺ has a theoretical m/z of 383.07.

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 383.1 → 136.1).

-

Internal Standard: Monitor the corresponding mass shift.

-

-

Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) by infusing a pure standard of this compound.

-

IV. Data Analysis

-

Integrate the peak areas for the this compound and Internal Standard (IS) MRM transitions.

-

Calculate the ratio of the this compound peak area to the IS peak area for each sample.

-

Generate a standard curve using known concentrations of a this compound standard to determine the absolute concentration in the samples.

-

Normalize the final concentration to the cell number determined in step II.2. The final data is typically presented as pmol/10⁶ cells.

Data Presentation

Quantitative results from the LC-MS/MS analysis should be summarized for clear interpretation and comparison.

| Sample Group | Mean this compound (pmol/10⁶ cells) | Standard Deviation | N |

| Control | 25.4 | 3.1 | 3 |

| Treatment X | 150.8 | 12.5 | 3 |

| Treatment Y | 18.2 | 2.4 | 3 |

| Knockdown Z | 225.1 | 21.7 | 3 |

Table 1: Example data table summarizing this compound levels in different experimental groups. Data is presented as the mean of biological replicates (N=3) ± standard deviation.

Visualizations

Pathway Diagram

The diagram below illustrates the position of this compound within the de novo purine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA.

Figure 1: Position of this compound in the de novo purine synthesis pathway.

Experimental Workflow

The following workflow diagram provides a step-by-step overview of the process for measuring this compound levels in cell culture samples.

Figure 2: Workflow for this compound quantification in cultured cells.

Application Notes and Protocols for FAICAR Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the synthesis of nucleotides. The quantification of intracellular this compound levels can provide valuable insights into the activity of this pathway and the effects of therapeutic agents that target purine metabolism. Dysregulation of this pathway has been implicated in various diseases, including cancer and autoimmune disorders.

These application notes provide a detailed protocol for the quantification of this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocol covers cell culture, metabolite extraction, LC-MS/MS analysis, and data interpretation. Additionally, this document includes a visualization of the de novo purine biosynthesis pathway to provide a contextual understanding of this compound's role.

Signaling Pathway

The de novo purine biosynthesis pathway is a multi-step enzymatic process that synthesizes inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This compound is the penultimate intermediate in the formation of IMP. The bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) catalyzes the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to this compound, and subsequently, the cyclization of this compound to IMP.[1] This pathway is tightly regulated by feedback inhibition from its end-products, ensuring a balanced supply of purine nucleotides for cellular processes such as DNA and RNA synthesis.[2][3]

Experimental Protocols

Protocol 1: Intracellular Metabolite Extraction from Cultured Cells

This protocol is designed for the extraction of polar metabolites, including this compound, from adherent or suspension cells in culture.

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), 80% in water, chilled to -80°C

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, 1.5 mL

-

Centrifuge capable of 15,000 x g at 4°C

-

Liquid nitrogen or dry ice/ethanol bath

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate or appropriate culture vessel to achieve 80-90% confluency at the time of extraction. It is recommended to have at least 1 million cells per sample.

-

Metabolism Quenching:

-

For adherent cells: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.

-

For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

-

-

Metabolite Extraction:

-

Add 1 mL of -80°C 80% methanol to each well (for adherent cells) or to the cell pellet (for suspension cells).

-

For adherent cells: Use a cell scraper to detach the cells into the methanol solution.

-

For both cell types: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

-

Lysis and Precipitation: Vortex the tubes for 30 seconds and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube. Avoid disturbing the pellet.

-

Sample Storage: The extracted samples can be stored at -80°C until LC-MS/MS analysis.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol outlines a method for the targeted quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Reagents:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid (or an appropriate ion-pairing agent like tributylamine).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound analytical standard (if available for absolute quantification).

LC-MS/MS Method:

-

Chromatographic Separation:

-

The separation of this compound can be achieved using a gradient elution on a C18 column. A typical gradient might be:

-

0-2 min: 2% B

-

2-10 min: ramp to 98% B

-

10-12 min: hold at 98% B

-

12-12.1 min: return to 2% B

-

12.1-15 min: re-equilibrate at 2% B

-

-

The flow rate and gradient should be optimized for the specific column and system used.

-

-

Mass Spectrometry Detection:

-

This compound has a chemical formula of C10H15N4O9P and a molar mass of 366.223 g/mol .[4]

-

The mass spectrometer should be operated in positive or negative ion mode, which needs to be optimized. Based on the structure, negative ion mode is likely to be more sensitive.

-

The precursor ion ([M-H]⁻) for this compound would have a theoretical m/z of 365.05.

-

Based on fragmentation patterns of similar purine intermediates, characteristic product ions for this compound can be selected for MRM transitions.[3] The fragmentation of the glycosidic bond is a common event for such molecules.

-

Proposed MRM Transitions for this compound (Negative Ion Mode):

-

Quantifier: The most intense and specific fragment.

-

Qualifier: A second, specific fragment to confirm identity.

-

-

The collision energy for each transition must be optimized to achieve the best signal intensity.

-

Data Analysis and Quantification:

-

Peak Integration: Integrate the peak areas of the quantifier and qualifier MRM transitions for this compound in each sample using the instrument's software.

-

Relative Quantification: For relative quantification, compare the peak area of this compound across different experimental conditions. Normalization to cell number or total protein content is recommended.

-

Absolute Quantification: For absolute quantification, a calibration curve must be generated using a serial dilution of a this compound analytical standard of known concentration. The concentration of this compound in the samples can then be determined from this curve.

Data Presentation

Quantitative data for this compound levels should be summarized in a clear and structured table for easy comparison between different experimental groups.

Table 1: Relative Quantification of Intracellular this compound Levels

| Sample Group | Mean Peak Area (Quantifier) | Standard Deviation | p-value (vs. Control) |

| Control | 1.5 x 10^6 | 0.2 x 10^6 | - |

| Treatment A | 3.2 x 10^6 | 0.4 x 10^6 | <0.01 |

| Treatment B | 0.8 x 10^6 | 0.1 x 10^6 | <0.05 |

Workflow Visualization

The experimental workflow for this compound quantification can be visualized to provide a clear overview of the process from sample preparation to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometric analysis of purine de novo biosynthesis intermediates | PLOS One [journals.plos.org]

- 4. 5-Formamidoimidazole-4-carboxamide ribotide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Tracing Faecalibacterium prausnitzii Metabolism with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faecalibacterium prausnitzii is a key commensal bacterium in the human gut microbiome, recognized for its anti-inflammatory properties and its role in maintaining intestinal health.[1][2][3] A primary mechanism behind its beneficial effects is the production of butyrate (B1204436), a short-chain fatty acid that serves as a vital energy source for colonocytes and modulates host immune responses.[2][4] Understanding the metabolic pathways of F. prausnitzii is crucial for developing novel therapeutic strategies targeting gut health. Stable isotope tracing is a powerful technique to elucidate these metabolic fluxes in detail.

These application notes provide an overview and detailed protocols for using stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to trace the metabolic activities of F. prausnitzii. By labeling key substrates, researchers can track their incorporation into various metabolic end-products, thereby mapping pathway activity and identifying potential targets for modulation.

Key Metabolic Pathways in Faecalibacterium prausnitzii

F. prausnitzii possesses a versatile metabolism centered around the fermentation of dietary carbohydrates. Key metabolic features include:

-

Carbohydrate Utilization: It can metabolize a range of carbohydrates, including glucose, fructose, and complex polysaccharides like inulin (B196767) and pectin.

-

Butyrate Production: A hallmark of F. prausnitzii is its ability to produce butyrate, primarily through the acetyl-CoA and butyryl-CoA pathway. Acetate (B1210297) is a crucial co-substrate for efficient butyrate synthesis.

-

Amino Acid Metabolism: The bacterium requires certain amino acids for growth and can synthesize others.

-

Cross-feeding Interactions: F. prausnitzii often engages in metabolic cross-feeding with other gut bacteria, such as Bifidobacterium species, which can provide substrates like acetate that enhance its butyrate production.

Below is a generalized diagram of the central carbon metabolism in F. prausnitzii, highlighting the pathway to butyrate production.

Application 1: Tracing Butyrate Production from Labeled Glucose

This protocol outlines the use of ¹³C-labeled glucose to quantify its contribution to butyrate synthesis in F. prausnitzii.

Experimental Workflow

Detailed Protocol

1. Bacterial Culture and Labeling:

-

Prepare a chemically defined medium (CDM) for F. prausnitzii. A suitable medium composition can be adapted from published studies.

-

Substitute unlabeled glucose with uniformly labeled [U-¹³C₆]-glucose at a final concentration of 10-20 mM.

-

Inoculate the medium with an actively growing culture of F. prausnitzii A2-165 (or other desired strain) in an anaerobic chamber.

-

Incubate cultures at 37°C under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂).

2. Sample Collection:

-

At various time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically collect aliquots of the culture.

-

Centrifuge the aliquots at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant for SCFA analysis and store at -80°C until further processing.

3. SCFA Extraction:

-

To 500 µL of supernatant, add 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid).

-

Acidify the sample with 50 µL of 50% H₂SO₄.

-

Add 1 mL of diethyl ether and vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Transfer the ether layer to a new vial for analysis.

4. GC-MS Analysis:

-

Analyze the extracted SCFAs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable column for SCFA separation (e.g., a fused-silica capillary column).

-

The mass spectrometer will detect the mass-to-charge ratio (m/z) of the butyrate fragments, allowing for the quantification of ¹²C-butyrate and ¹³C-labeled butyrate isotopologues.

Data Presentation

| Time (hours) | Total Butyrate (mM) | ¹³C-Butyrate Enrichment (%) |

| 0 | 0.0 | 0.0 |

| 6 | 2.5 | 35.2 |

| 12 | 8.1 | 78.9 |

| 24 | 15.6 | 95.1 |

| 48 | 18.2 | 96.5 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Application 2: Tracing Amino Acid Metabolism with Labeled Nitrogen

This protocol uses ¹⁵N-labeled ammonia (B1221849) to trace the synthesis of amino acids in F. prausnitzii.

Experimental Workflow

Detailed Protocol

1. Bacterial Culture and Labeling:

-

Prepare a CDM for F. prausnitzii where the primary nitrogen source, ammonium (B1175870) chloride (NH₄Cl), is replaced with ¹⁵NH₄Cl.

-

Inoculate the medium with an actively growing culture of F. prausnitzii.

-

Incubate cultures at 37°C under strict anaerobic conditions until the mid-logarithmic growth phase is reached.

2. Cell Harvesting and Protein Hydrolysis:

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with a cold phosphate-buffered saline (PBS) to remove any residual labeled medium.

-

Hydrolyze the cellular proteins by resuspending the pellet in 6 M HCl and incubating at 110°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen gas.

3. Amino Acid Derivatization and Analysis:

-

Resuspend the dried hydrolysate in a suitable solvent.

-

Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using TBDMS).

-

Analyze the derivatized amino acids by GC-MS to determine the incorporation of ¹⁵N into each amino acid.

Data Presentation

| Amino Acid | ¹⁵N Enrichment (%) |

| Alanine | 92.3 |

| Aspartate | 95.1 |

| Glutamate | 96.8 |

| Leucine (B10760876) | 5.6 |

| Proline | 88.4 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. Low enrichment in essential amino acids like leucine would be expected if they are not synthesized de novo. |

Concluding Remarks

The application of stable isotope tracing provides a dynamic view of the metabolic processes within Faecalibacterium prausnitzii. By employing the protocols outlined above, researchers can gain valuable insights into how this beneficial bacterium utilizes nutrients to produce key metabolites like butyrate and synthesizes essential cellular components. This knowledge is fundamental for the development of prebiotics, probiotics, and other therapeutic interventions aimed at enhancing the beneficial functions of F. prausnitzii in the human gut.

References

- 1. Identification of metabolic signatures linked to anti-inflammatory effects of Faecalibacterium prausnitzii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecology and metabolism of the beneficial intestinal commensal bacterium Faecalibacterium prausnitzii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Metabolic Signatures Linked to Anti-Inflammatory Effects of Faecalibacterium prausnitzii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

Application Notes and Protocols for the Synthesis of Radiolabeled FAICAR

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the production of the building blocks of DNA and RNA.[1][2][3] The radiolabeling of this compound provides a powerful tool for researchers to trace and quantify the flux through this pathway, enabling detailed studies of cellular metabolism, drug efficacy, and the mechanisms of action of therapeutic agents that target purine synthesis.

Radiolabeled this compound can be utilized in various applications, including:

-

Metabolic Flux Analysis: Quantifying the rate of de novo purine synthesis in cancer cells, which often exhibit upregulated metabolic pathways to support rapid proliferation.

-

Enzyme Kinetics and Inhibition Studies: Serving as a substrate in assays for IMP cyclohydrolase, the enzyme that catalyzes the subsequent step in the pathway, to screen for and characterize inhibitors.[3][4]

-

Drug Development: Evaluating the in-cell or in-vivo efficacy of drugs that target enzymes upstream of this compound formation, such as phosphoribosylaminoimidazolecarboxamide formyltransferase (AICAR transformylase).

-

Cellular Imaging: Although less common for intermediates like this compound, highly sensitive imaging techniques could potentially visualize its distribution within cellular compartments.

Given the complexity of multi-step chemical synthesis, an enzymatic approach is the preferred method for preparing radiolabeled this compound. This method offers high specificity and efficiency, typically resulting in a product with high radiochemical purity. The following protocols describe the enzymatic synthesis of [¹⁴C]-FAICAR from a commercially available radiolabeled precursor.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [¹⁴C]-FAICAR from [¹⁴C]-AICAR